molecular formula C20H40O8Rh2 B15157071 Tetrakis(pentanoato)dirhodium

Tetrakis(pentanoato)dirhodium

Cat. No.: B15157071
M. Wt: 614.3 g/mol
InChI Key: YUTHBCMBFOWMGP-UHFFFAOYSA-N
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Description

Tetrakis(pentanoato)dirhodium: is a coordination compound consisting of two rhodium atoms and four pentanoate (valeric acid) ligands

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: this compound can be synthesized by reacting rhodium(II) acetate with pentanoic acid in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

  • Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated organic compounds.

  • Substitution Reactions: The compound can participate in substitution reactions, where it replaces one ligand with another in the coordination complex.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.

  • Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under an inert atmosphere.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Saturated hydrocarbons and alcohols.

  • Substitution: Modified coordination complexes with different ligands.

Scientific Research Applications

Chemistry: Tetrakis(pentanoato)dirhodium is widely used as a catalyst in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential use in biological imaging and diagnostics due to its luminescent properties. Medicine: Research is ongoing to explore its application in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the production of various chemicals, including polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its catalytic activity. The rhodium centers in tetrakis(pentanoato)dirhodium facilitate the activation of substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with organic molecules to promote their transformation.

Comparison with Similar Compounds

  • Rhodium(II) octanoate, dimer

  • Rhodium(II) triphenylacetate, dimer

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Uniqueness: Tetrakis(pentanoato)dirhodium stands out due to its specific ligand structure, which imparts unique catalytic properties compared to other rhodium-based compounds. Its ability to catalyze a wide range of reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C20H40O8Rh2

Molecular Weight

614.3 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;rhodium

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);;

InChI Key

YUTHBCMBFOWMGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh].[Rh]

Origin of Product

United States

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